NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE
Overview
Description
NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE is a complex organic compound characterized by its unique thiolane and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiolane ring and the introduction of the thioamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the thioamide group may produce primary or secondary amines.
Scientific Research Applications
NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.
Comparison with Similar Compounds
NN-DIETHYL-1-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)SULFANYL]METHANETHIOAMIDE can be compared with other similar compounds, such as:
NN-DIETHYL-11-DIOXO-1LAMBDA6-THIOLANE-3-SULFONAMIDE: Similar in structure but with a sulfonamide group instead of a thioamide group.
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-[(6-HYDROXY-9H-PURIN-2-YL)SULFANYL]ACETAMIDE: Contains a purine moiety, making it distinct in terms of biological activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties.
Properties
IUPAC Name |
(4-hydroxy-1,1-dioxothiolan-3-yl) N,N-diethylcarbamodithioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S3/c1-3-10(4-2)9(14)15-8-6-16(12,13)5-7(8)11/h7-8,11H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULIRXDZFOOIPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1CS(=O)(=O)CC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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